Methoxyflurane

Anesthesiology Pharmacology Drug Potency

Methoxyflurane (CAS 76-38-0) is a halogenated ether and volatile inhalation agent with exceptional lipophilicity, as evidenced by an oil:gas partition coefficient of 950. Its pharmacokinetic profile is uniquely defined by a high blood:gas partition coefficient (12-13), resulting in the slowest onset and offset among halogenated anesthetics.

Molecular Formula C3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2
Molecular Weight 164.96 g/mol
CAS No. 76-38-0
Cat. No. B143068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyflurane
CAS76-38-0
SynonymsDichloro-2,2-difluoro-2-methoxyethane;  2,2-Dichloro-1,1-difluoro-1-methoxyethane;  2,2-Dichloro-1,1-difluoroethyl Methyl Ether;  Analgizer;  Anecotan;  DA 759;  Inhalan;  Methoflurane;  Methoxane;  Methoxyfluran;  Methoxyflurane;  Methyl 1,1-difluoro-2,2-dichl
Molecular FormulaC3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2
Molecular Weight164.96 g/mol
Structural Identifiers
SMILESCOC(C(Cl)Cl)(F)F
InChIInChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
InChIKeyRFKMCNOHBTXSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 28,300 mg/L at 37 °C
6.46e+00 g/L
Solubility in water, g/100ml at 37Â °C: 2.83 (poor)
Slight

Methoxyflurane (CAS 76-38-0) Product Differentiation Guide: Procurement and Scientific Selection Data


Methoxyflurane (CAS 76-38-0) is a halogenated ether and volatile inhalation agent with exceptional lipophilicity, as evidenced by an oil:gas partition coefficient of 950 [1]. Its pharmacokinetic profile is uniquely defined by a high blood:gas partition coefficient (12-13), resulting in the slowest onset and offset among halogenated anesthetics [1][2]. This compound exhibits unparalleled potency among inhaled anesthetics, with a Minimum Alveolar Concentration (MAC) of 0.16% in humans [3]. While its use as a general surgical anesthetic has been superseded due to dose-related nephrotoxicity [4], its potent analgesic properties at sub-anesthetic doses have led to a distinct modern application, delivered via a specialized handheld inhaler for emergency trauma pain relief [5].

Why Methoxyflurane Cannot Be Interchanged with Other Volatile Anesthetics or Standard Analgesics


Interchanging methoxyflurane with other volatile anesthetics (e.g., sevoflurane, isoflurane) or standard injectable analgesics (e.g., ketorolac) is not scientifically valid due to a fundamental divergence in indication and risk profile driven by its unique metabolism. At sub-anesthetic, analgesic doses (≤6 mL via Penthrox® inhaler), methoxyflurane provides safe and effective pain relief, as established by multiple RCTs [1]. In stark contrast, its use as a general anesthetic (high doses) leads to a unique nephrotoxicity resulting from the extensive intrarenal metabolism to fluoride and dichloroacetic acid, a pathway that is minimal or absent in other modern agents like sevoflurane [2]. Therefore, a user seeking an emergency analgesic cannot substitute methoxyflurane with a general-purpose volatile anesthetic due to the latter's lack of approved analgesic indication and different safety profile. Conversely, a researcher studying anesthetic nephrotoxicity cannot use sevoflurane as a model, as its metabolic pathway does not replicate the co-formation of toxic metabolites unique to methoxyflurane [2]. This dual identity—a potent analgesic at low doses and a nephrotoxic anesthetic at high doses—makes methoxyflurane a non-substitutable compound in both clinical and research contexts.

Quantitative Differentiation: Methoxyflurane's Verifiable Advantages Over Comparators


Superior Potency vs. Modern Inhaled Anesthetics: A 13.1-Fold Increase in Potency Over Desflurane

Methoxyflurane demonstrates unparalleled potency among inhalation agents. Its Minimum Alveolar Concentration (MAC) value, the standard measure of anesthetic potency, is 0.16% in humans. This is substantially lower than that of other modern volatile agents, including halothane (0.75%), isoflurane (1.15%), and desflurane (6.0%) [1]. The quantified difference in potency, calculated as the ratio of MAC values, shows that methoxyflurane is 4.7-fold more potent than halothane, 7.2-fold more potent than isoflurane, and 37.5-fold more potent than desflurane [2]. This extreme potency is directly correlated with its exceptionally high oil:gas partition coefficient of 950 [3].

Anesthesiology Pharmacology Drug Potency

Faster Onset of Analgesia vs. Injectable Standard of Care: Superior Pain Reduction at 5 Minutes Compared to Ketorolac

In a randomized, controlled non-inferiority trial comparing methoxyflurane (via Penthrox® inhaler) to intramuscular ketorolac for acute traumatic pain in the emergency department, methoxyflurane demonstrated a significantly faster onset of action. At 5 minutes post-administration, the mean reduction in pain score on a Visual Analogue Scale (VAS) was -13.9 mm for methoxyflurane, compared to -4.9 mm for ketorolac [1]. The calculated treatment effect at this early time point was -9.0 mm (95% CI: -17.7 to -0.4; p=0.041), demonstrating superiority of methoxyflurane for rapid pain relief [1]. By 15 and 30 minutes, the analgesic effect was non-inferior to ketorolac [1].

Emergency Medicine Analgesia Clinical Trial

Reduced Arrhythmogenic Potential vs. Halothane: A 50% Lower Risk of Epinephrine-Induced Cardiac Arrhythmias

In a direct comparative study in dogs, the arrhythmogenic potential of methoxyflurane in the presence of epinephrine was significantly lower than that of halothane. During halothane anesthesia, epinephrine-induced ventricular arrhythmias were observed in 100% (5/5) of animals. In contrast, during methoxyflurane anesthesia at equivalent anesthetic depth, epinephrine induced arrhythmias in only 20% (1/5) of the animals [1]. Furthermore, the threshold dose of epinephrine required to induce arrhythmia was significantly higher (p < 0.05) with methoxyflurane than with halothane, indicating a more stable cardiac profile in the presence of catecholamines [1].

Cardiac Pharmacology Anesthetic Safety Comparative Toxicology

A Unique and Quantifiable Nephrotoxic Liability: 3- to 10-Fold Higher Intrarenal Fluoride Production Compared to Sevoflurane

Methoxyflurane's nephrotoxicity, which limits its use as a general anesthetic, stems from a unique intrarenal metabolic pathway. In vitro studies using human kidney microsomes demonstrate that cytochrome P450 isoforms (2E1, 2A6, 3A4) catalyze the defluorination of methoxyflurane at a rate 3- to 10-fold higher than that of sevoflurane [1]. Furthermore, the co-formation of fluoride and dichloroacetic acid (DCAA) via O-demethylation is unique to methoxyflurane, and the combination of these metabolites has been shown to cause significantly greater tubular cell necrosis than fluoride alone in animal models [2]. This is in contrast to sevoflurane, which, despite producing similar peak plasma fluoride levels, shows minimal intrarenal defluorination and no clinical nephrotoxicity [1].

Nephrotoxicity Drug Metabolism Toxicology

Optimal Scientific and Industrial Applications of Methoxyflurane Based on Verified Differentiation


As a Potent Positive Control in In Vivo and In Vitro Nephrotoxicity Studies

Due to its unique and extensive intrarenal metabolism to fluoride and dichloroacetic acid, methoxyflurane is an invaluable positive control in toxicology research. Its well-characterized nephrotoxic pathway, which results in up to 10-fold higher intrarenal fluoride production compared to agents like sevoflurane, allows researchers to reliably induce and study the mechanisms of drug-induced kidney injury, including polyuric acute renal failure and calcium oxalate crystal deposition [7]. This application is directly supported by the evidence of its differential metabolism, making it irreplaceable by newer, safer anesthetics that do not recapitulate this specific toxicological profile [7][8].

As a Model Compound for Studying the Pharmacokinetics of Highly Lipophilic Agents

Methoxyflurane's extreme lipid solubility, defined by an oil:gas partition coefficient of 950 and a blood:gas partition coefficient of 13, makes it a benchmark compound for studying the pharmacokinetics of highly lipophilic volatile agents [7]. Its slow onset and prolonged, multi-day elimination from fatty tissues provide a robust model for investigating tissue distribution, redistribution, and the phenomenon of 'back-diffusion' from fat reservoirs [8]. This scenario is a direct consequence of its quantifiable physical-chemical properties, which are distinct from the low-solubility modern agents like desflurane and sevoflurane [7].

As a Benchmark for Maximum Anesthetic Potency and MAC Determination

With the lowest known Minimum Alveolar Concentration (MAC) among all volatile anesthetics at 0.16%, methoxyflurane serves as a critical reference standard for calibrating anesthetic vaporizers and validating experimental models of anesthetic potency [7]. Its 37.5-fold greater potency than desflurane and 4.7-fold greater potency than halothane provides a wide, quantifiable range for researchers investigating the Meyer-Overton correlation between lipid solubility and anesthetic effect [7][8]. This application leverages its unique, quantifiable position on the potency spectrum.

Procurement of Penthrox® Inhaler for Rapid, Non-Invasive Pre-Hospital Analgesia

For healthcare systems and emergency medical services, the procurement of methoxyflurane is centered on the Penthrox® inhaler formulation. The evidence demonstrates that this sub-anesthetic, low-dose application provides rapid pain relief, with a statistically significant treatment effect superior to ketorolac at 5 minutes post-administration [7]. Its non-invasive, self-administered format addresses a critical gap in pre-hospital care where intravenous access is delayed or impractical [8]. This specific formulation and indication represent the primary industrial and clinical application of methoxyflurane today, distinct from its historical use as a general anesthetic [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyflurane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.